molecular formula C32H41ClN2O6S B1680468 Benzothiazole,3-acetyl-2,3-dihydro-2-[5-methoxy-2-[4-[methyl[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-,monohydrochloride, (2S)- (9CI) CAS No. 112946-90-4

Benzothiazole,3-acetyl-2,3-dihydro-2-[5-methoxy-2-[4-[methyl[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-,monohydrochloride, (2S)- (9CI)

Cat. No.: B1680468
CAS No.: 112946-90-4
M. Wt: 617.2 g/mol
InChI Key: AONMOOKWGFXUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazole,3-acetyl-2,3-dihydro-2-[5-methoxy-2-[4-[methyl[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-,monohydrochloride, (2S)- (9CI) is a complex organic compound that belongs to the class of benzothiazolines. This compound is characterized by its unique structure, which includes a benzothiazoline core substituted with various functional groups, including methoxy, acetyl, and amino groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazole,3-acetyl-2,3-dihydro-2-[5-methoxy-2-[4-[methyl[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-,monohydrochloride, (2S)- (9CI) typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be outlined as follows:

    Formation of the Benzothiazoline Core: The benzothiazoline core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide and a base such as potassium carbonate.

    Attachment of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where the benzothiazoline core is reacted with an appropriate amine, such as N-methyl-3,4,5-trimethoxyphenethylamine, under basic conditions.

    Acetylation: The final acetylation step involves the reaction of the amino-substituted benzothiazoline with acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzothiazole,3-acetyl-2,3-dihydro-2-[5-methoxy-2-[4-[methyl[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-,monohydrochloride, (2S)- (9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Benzothiazole,3-acetyl-2,3-dihydro-2-[5-methoxy-2-[4-[methyl[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-,monohydrochloride, (2S)- (9CI) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzothiazole,3-acetyl-2,3-dihydro-2-[5-methoxy-2-[4-[methyl[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-,monohydrochloride, (2S)- (9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-2-(5-methoxyphenyl)benzothiazoline: Lacks the additional amino and butoxy substituents.

    2-(5-Methoxy-2-(4-(N-methyl-N-(3,4,5-trimethoxyphenethyl)amino)butoxy)phenyl)benzothiazoline: Lacks the acetyl group.

    3-Acetyl-2-(5-methoxyphenyl)benzothiazole: Lacks the butoxy and amino substituents.

Uniqueness

The uniqueness of Benzothiazole,3-acetyl-2,3-dihydro-2-[5-methoxy-2-[4-[methyl[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-,monohydrochloride, (2S)- (9CI) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the acetyl, methoxy, and amino groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

112946-90-4

Molecular Formula

C32H41ClN2O6S

Molecular Weight

617.2 g/mol

IUPAC Name

1-[(2S)-2-[5-methoxy-2-[4-[methyl-[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-2H-1,3-benzothiazol-3-yl]ethanone;hydrochloride

InChI

InChI=1S/C32H40N2O6S.ClH/c1-22(35)34-26-11-7-8-12-30(26)41-32(34)25-21-24(36-3)13-14-27(25)40-18-10-9-16-33(2)17-15-23-19-28(37-4)31(39-6)29(20-23)38-5;/h7-8,11-14,19-21,32H,9-10,15-18H2,1-6H3;1H/t32-;/m0./s1

InChI Key

AONMOOKWGFXUKH-UHFFFAOYSA-N

SMILES

CC(=O)N1C(SC2=CC=CC=C21)C3=C(C=CC(=C3)OC)OCCCCN(C)CCC4=CC(=C(C(=C4)OC)OC)OC.Cl

Isomeric SMILES

CC(=O)N1[C@@H](SC2=CC=CC=C21)C3=C(C=CC(=C3)OC)OCCCCN(C)CCC4=CC(=C(C(=C4)OC)OC)OC.Cl

Canonical SMILES

CC(=O)N1C(SC2=CC=CC=C21)C3=C(C=CC(=C3)OC)OCCCCN(C)CCC4=CC(=C(C(=C4)OC)OC)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-acetyl-2-(5-methoxy-2-(4-(N-methyl-N-(3,4,5-trimethoxyphenethyl)amino)butoxy)phenyl)benzothiazoline
SA 2572
SA-2572

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzothiazole,3-acetyl-2,3-dihydro-2-[5-methoxy-2-[4-[methyl[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-,monohydrochloride, (2S)- (9CI)
Reactant of Route 2
Reactant of Route 2
Benzothiazole,3-acetyl-2,3-dihydro-2-[5-methoxy-2-[4-[methyl[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-,monohydrochloride, (2S)- (9CI)
Reactant of Route 3
Reactant of Route 3
Benzothiazole,3-acetyl-2,3-dihydro-2-[5-methoxy-2-[4-[methyl[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-,monohydrochloride, (2S)- (9CI)
Reactant of Route 4
Reactant of Route 4
Benzothiazole,3-acetyl-2,3-dihydro-2-[5-methoxy-2-[4-[methyl[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-,monohydrochloride, (2S)- (9CI)
Reactant of Route 5
Reactant of Route 5
Benzothiazole,3-acetyl-2,3-dihydro-2-[5-methoxy-2-[4-[methyl[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-,monohydrochloride, (2S)- (9CI)
Reactant of Route 6
Reactant of Route 6
Benzothiazole,3-acetyl-2,3-dihydro-2-[5-methoxy-2-[4-[methyl[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-,monohydrochloride, (2S)- (9CI)

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